molecular formula C21H20F4N4O3S B2734895 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 932469-23-3

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2734895
CAS No.: 932469-23-3
M. Wt: 484.47
InChI Key: QOEBRZVHWOGEGA-UHFFFAOYSA-N
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Description

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a benzothiadiazine dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the benzothiadiazine dioxide moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . Molecular docking studies and in vitro assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine ring contributes to its pharmacological activity .

Properties

IUPAC Name

3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N4O3S/c22-15-3-1-2-4-17(15)28-9-11-29(12-10-28)20(30)8-7-19-26-16-13-14(21(23,24)25)5-6-18(16)33(31,32)27-19/h1-6,13H,7-12H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEBRZVHWOGEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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